tert-Butyl (4-cyanopyridin-2-yl)carbamate

Description

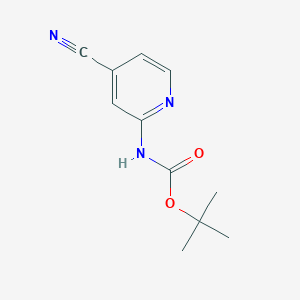

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-cyanopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQSFIWCKUKWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590732 | |

| Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-78-1 | |

| Record name | 1,1-Dimethylethyl N-(4-cyano-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Pathways of Tert Butyl 4 Cyanopyridin 2 Yl Carbamate

Reactivity of the Carbamate (B1207046) Group

The carbamate group in tert-butyl (4-cyanopyridin-2-yl)carbamate serves as a protective group for the 2-amino functionality, and its reactivity is central to many synthetic strategies involving this compound.

Selective Deprotection to Yield Primary Amines under Mild Acidic Conditions

The tert-butoxycarbonyl (Boc) group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This selective deprotection is a cornerstone of its use in multistep synthesis, allowing for the unmasking of the primary amine at the appropriate stage. The most common method for the deprotection of Boc-protected amines is treatment with trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). The reaction proceeds via cleavage of the tert-butyl-oxygen bond, generating the unstable tert-butyl cation, which is subsequently scavenged, and the carbamic acid, which decarboxylates to afford the free amine.

Other acidic reagents can also be employed for Boc deprotection, offering a range of options to suit the specific requirements of a synthetic sequence, particularly when other acid-sensitive functional groups are present.

Table 1: Common Reagents for the Deprotection of tert-Butyl Carbamates

| Reagent | Typical Conditions | Comments |

| Trifluoroacetic acid (TFA) | DCM, 0 °C to rt | Standard and highly effective method. |

| Hydrochloric acid (HCl) | Dioxane, Methanol, or Ethyl Acetate (B1210297) | A common and cost-effective alternative. |

| Formic acid | Neat or in a solvent | A milder acid that can be useful for sensitive substrates. |

| p-Toluenesulfonic acid (TsOH) | Methanol or Ethanol | Can be used for substrates sensitive to stronger acids. |

Transformations Involving the Carbamate Nitrogen

While the primary function of the Boc group is protection, the carbamate nitrogen itself can undergo further transformations, although this is less common than deprotection. Under strongly basic conditions, the N-H proton of the carbamate can be removed to generate a nucleophilic nitrogen anion. This anion can then be reacted with electrophiles, such as alkyl halides or acylating agents, to introduce substituents onto the carbamate nitrogen. For instance, N-alkylation of Boc-protected 4-aminopyridines has been achieved using strong bases like sodium hydride (NaH) followed by treatment with an alkyl halide. nih.gov This approach allows for the synthesis of N-substituted 2-aminopyridines after the subsequent removal of the Boc group.

Functional Group Interconversions on the Pyridine (B92270) Ring

The pyridine ring of this compound is adorned with a nitrile group, which is a versatile functional handle for a variety of transformations.

Reactions at the Nitrile (Cyano) Group

The cyano group at the 4-position of the pyridine ring is a valuable precursor for the synthesis of other functional groups.

Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. For example, the hydrolysis of cyanopyridines to their corresponding amides can be achieved using a base such as sodium hydroxide. google.com This transformation provides a route to 2-(tert-butoxycarbonylamino)isonicotinic acid or 2-(tert-butoxycarbonylamino)isonicotinamide, which are valuable building blocks in medicinal chemistry.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) in the presence of an acid, is an effective method for the reduction of cyanopyridines to their corresponding aminomethylpyridines. google.comgoogle.com This reaction converts this compound into tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For example, treatment with sodium azide (B81097) and a Lewis acid can convert the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.

Table 2: Representative Transformations of the Nitrile Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis (to amide) | NaOH, H₂O | Carboxamide |

| Hydrolysis (to carboxylic acid) | H₂SO₄, H₂O | Carboxylic Acid |

| Reduction | H₂, Pd/C, HCl | Aminomethyl |

| Tetrazole Formation | NaN₃, NH₄Cl | Tetrazole |

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Core

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution than benzene (B151609). However, the presence of the activating amino group at the 2-position (even when protected as a carbamate) can facilitate such reactions. The amino group is an ortho-, para-directing group, which in this case would direct electrophiles to the 3- and 5-positions.

Halogenation: The halogenation of 2-aminopyridine (B139424) derivatives has been reported. For instance, bromination of 2-aminopyridine with bromine in acetic acid yields 2-amino-5-bromopyridine. orgsyn.org Similar reactivity would be expected for the Boc-protected analogue, leading to the introduction of a halogen at the 5-position. Selective halogenation of pyridines can also be achieved using specialized phosphine (B1218219) reagents. nih.gov

Nitration: The nitration of 2-aminopyridine typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the latter often being the major product. orgsyn.orgsapub.orgsemanticscholar.org The reaction is usually carried out with a mixture of nitric acid and sulfuric acid. The Boc-protecting group is generally stable under these conditions.

Conversely, the electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing cyano group at the 4-position, makes the molecule susceptible to nucleophilic aromatic substitution. Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). In some cases, the cyano group itself can act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.net

Regioselective Functionalization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for its functionalization through reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine N-oxide exhibits altered reactivity of the pyridine ring, often facilitating electrophilic substitution at the 4-position and nucleophilic substitution at the 2-position.

N-Alkylation and N-Acylation: The pyridine nitrogen can be alkylated or acylated with suitable electrophiles. However, in the case of this compound, the carbamate nitrogen is also a potential site for these reactions, and selectivity can be an issue. Generally, the pyridine nitrogen is more nucleophilic and will react preferentially.

Redox Chemistry of the Pypyridine Nucleus

The inherent aromaticity of the pyridine ring renders it relatively resistant to both oxidation and reduction. However, the introduction of activating or deactivating groups, as seen in this compound, modulates this stability and opens pathways for specific chemical transformations.

Oxidation Pathways Leading to N-Oxides or Other Products

The oxidation of the pyridine nitrogen to form an N-oxide is a common transformation for pyridine derivatives. This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide functionality can subsequently influence the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the C2 and C4 positions.

For this compound, the presence of the electron-donating Boc-amino group at the 2-position is expected to increase the electron density on the pyridine nitrogen, thereby facilitating the N-oxidation process. Conversely, the electron-withdrawing cyano group at the 4-position deactivates the ring towards electrophilic attack, including oxidation. However, the effect of the 2-amino group is generally dominant in directing the reactivity of the nitrogen atom.

Table 1: General Conditions for N-Oxidation of Pyridine Derivatives

| Oxidizing Agent | Solvent | Temperature | Typical Substrates |

| m-CPBA | Dichloromethane, Chloroform | 0 °C to room temperature | Substituted pyridines |

| Hydrogen Peroxide/Acetic Acid | Acetic Acid | 70-80 °C | Pyridine, alkylpyridines |

| Oxone® | Water, Methanol | Room temperature | Various pyridines |

It is important to note that the stability of the resulting N-oxide can be a concern, particularly with strongly electron-withdrawing groups at the 2-position, which may render the N-oxide unstable. nih.gov

Reduction Strategies for the Pyridine Ring

The reduction of the pyridine ring in this compound to yield the corresponding piperidine (B6355638) derivative is a challenging transformation due to the presence of the reducible cyano group. The primary goal is to achieve selective hydrogenation of the aromatic ring while preserving the nitrile and the Boc-carbamate functionalities.

Standard catalytic hydrogenation conditions, often employing catalysts like platinum dioxide (PtO2) or palladium on carbon (Pd/C) under hydrogen pressure, are effective for the reduction of pyridines. asianpubs.orgresearchgate.netresearchgate.net The use of PtO2 in acetic acid is a classical method for pyridine hydrogenation. asianpubs.orgresearchgate.netresearchgate.net

However, these conditions can also lead to the reduction of the cyano group to an aminomethyl group. The selective reduction of a pyridine ring in the presence of a nitrile is a known challenge in organic synthesis. It has been noted that the reduction of 4-cyanopyridine (B195900) to 4-cyanopiperidine (B19701) has not been extensively reported, suggesting the difficulty of this specific transformation.

Rhodium-based catalysts, such as rhodium on alumina (B75360) or rhodium oxide, have shown promise for the hydrogenation of functionalized pyridines under milder conditions, which could potentially offer better selectivity. rsc.orgresearchgate.net Transfer hydrogenation using a rhodium complex with formic acid as the hydrogen source has also been reported for the reduction of pyridinium (B92312) salts. liv.ac.ukresearchgate.net

Alternative reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce an unactivated pyridine ring. However, its reactivity can be enhanced in the presence of activating agents or through the formation of pyridinium salts. Sodium cyanoborohydride (NaBH3CN) is a milder reducing agent often used for the reductive amination of carbonyls and the reduction of imines, and it is generally unreactive towards nitriles. commonorganicchemistry.comwikipedia.orginterchim.frorganic-chemistry.orgyoutube.com Its application to pyridine ring reduction typically requires activation of the pyridine ring, for example, by N-acylation or N-alkylation.

Table 2: Potential Strategies for the Selective Reduction of the Pyridine Ring

| Reagent/Catalyst | Conditions | Potential Outcome | Selectivity Challenges |

| PtO2, H2 | Acetic acid, 50-70 bar H2 | Piperidine formation | Potential for concomitant reduction of the cyano group |

| Rh2O3, H2 | Trifluoroethanol, 5 bar H2, 40 °C | Piperidine formation | Chemoselectivity towards the pyridine ring over the cyano group needs to be established for this substrate |

| [Cp*RhCl2]2, HCOOH/NEt3 | 40 °C | Reduction of pyridinium salt | Requires prior quaternization of the pyridine nitrogen |

| NaBH3CN | Acidic pH | Reduction of iminium ions | Not directly applicable to the neutral pyridine ring; requires activation |

Given the challenges, a successful strategy for the selective reduction of the pyridine ring in this compound would likely involve careful optimization of the catalyst, solvent, and reaction conditions to favor hydrogenation of the aromatic system over the nitrile functionality.

Applications of Tert Butyl 4 Cyanopyridin 2 Yl Carbamate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic positioning of reactive sites on tert-Butyl (4-cyanopyridin-2-yl)carbamate makes it a valuable precursor for the synthesis of complex molecular architectures. The Boc-protected amine can be deprotected to liberate a nucleophilic amino group, while the cyano group can undergo a range of transformations, including hydrolysis, reduction, or participation in cyclization reactions.

A notable application of this intermediate is in the synthesis of potent and selective kinase inhibitors. For instance, it serves as a key starting material in the preparation of a series of Bruton's tyrosine kinase (Btk) inhibitors, which are of significant interest for the treatment of autoimmune diseases and certain cancers. googleapis.com

While the primary documented use of this compound is in the synthesis of pyridopyrimidine-based kinase inhibitors, its structure inherently allows for the potential to be elaborated into a variety of other heterocyclic systems. The presence of the 2-amino and 4-cyano substituents on the pyridine (B92270) ring sets the stage for cyclization reactions that could lead to the formation of fused bicyclic and tricyclic heteroaromatic compounds. However, specific examples of its use in the synthesis of a broad range of diverse heterocyclic systems beyond pyridopyrimidines are not extensively reported in publicly available scientific literature.

The structure of this compound is well-suited for the generation of libraries of functionalized pyridine compounds through combinatorial chemistry approaches. The Boc-protected amine allows for controlled deprotection and subsequent derivatization with a variety of building blocks. Similarly, the cyano group can be transformed into other functionalities, further expanding the diversity of the resulting library. Despite this potential, the use of this specific intermediate for the systematic formation of large compound libraries is not widely documented in current literature.

Utility in Medicinal Chemistry Scaffold Design

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a range of biologically active compounds. This compound provides a valuable scaffold for the design of new therapeutic agents.

The functional groups present in this compound offer opportunities to fine-tune the physicochemical properties of resulting drug candidates. The cyano group is a polar functionality that can participate in hydrogen bonding interactions with biological targets. The carbamate (B1207046) group, while primarily a protecting group, also influences the polarity and solubility of the molecule. Upon deprotection, the resulting amino group can be acylated or alkylated to introduce a wide range of substituents, thereby systematically modifying the polarity and interaction profile of the scaffold. While the potential for such tuning is evident, detailed studies focusing specifically on the systematic modulation of polar interactions using this scaffold are not extensively described in the available research.

Privileged structures are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The 2-aminopyridine (B139424) motif is considered a privileged structure in medicinal chemistry, as it is found in numerous biologically active compounds. By providing access to functionalized 2-aminopyridines, this compound serves as a building block for the synthesis of such privileged structures. Its most prominent application in this context is in the synthesis of the aforementioned Btk inhibitors, which represent a significant class of targeted therapeutics. googleapis.com

Conjugation Chemistry and Linker Applications

The application of this compound in the fields of conjugation chemistry and as a linker molecule is not well-documented in the scientific literature. While its functional groups could potentially be modified for such purposes—for example, by converting the cyano group to a carboxylic acid or an amine for conjugation—specific examples of its use in creating bioconjugates or as a linker in larger molecular constructs have not been reported.

Integration into PROTAC Linkers and Other Conjugation Reagents

The strategic placement of a protected amine and a cyano group makes this compound a valuable building block in the synthesis of PROTAC linkers. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial for establishing the appropriate spatial orientation between the target protein-binding moiety and the E3 ligase-recruiting element.

While direct incorporation of the intact this compound molecule into a PROTAC linker is not extensively documented, its derivatives, particularly those based on the 2-amino-4-cyanopyridine (B24417) core, are utilized. The Boc-protecting group offers a stable handle that can be carried through several synthetic steps and then selectively removed to unmask the amine for further functionalization.

For instance, a related compound, 3-(2-cyano-4-pyridyl)-alanine (Cpa), has been successfully incorporated into peptides. This demonstrates the utility of the 2-cyanopyridine (B140075) moiety in forming stable linkages under biocompatible conditions. In one study, peptides containing an N-terminal cysteine residue and Cpa were shown to spontaneously cyclize in aqueous solution at neutral pH. anu.edu.au This reaction proceeds through a nucleophilic attack of the cysteine's sulfhydryl group on the nitrile carbon of the cyanopyridine, forming a stable dihydrothiazole linkage. anu.edu.au This type of biocompatible ligation highlights the potential of the 2-cyanopyridine functional group in creating stable bioconjugates.

The general strategy for integrating a molecule like this compound into a PROTAC linker would involve leveraging either the protected amine or the cyano group as a point of attachment or further modification. After the initial synthetic steps to build the linker backbone, the Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a carboxylic acid-functionalized warhead or E3 ligase ligand.

Strategies for Post-Synthetic Modification via Amine-Reactive Chemistry

A key feature of this compound as a synthetic intermediate is the presence of the tert-butoxycarbonyl (Boc) protecting group on the amine. This group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the free amine of 2-amino-4-cyanopyridine. This unmasked primary amine serves as a nucleophilic handle for a wide array of post-synthetic modifications using amine-reactive chemistry.

The deprotection of Boc-protected amines is a standard procedure in organic synthesis, typically achieved with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent.

Once the amine is deprotected, it can be reacted with a variety of electrophilic reagents to introduce new functional groups or to couple the pyridine moiety to other molecules. Common amine-reactive chemistries include:

Acylation with Activated Esters: The primary amine can readily react with N-hydroxysuccinimide (NHS) esters or other activated esters to form stable amide bonds. This is a widely used strategy for conjugating molecules.

Reaction with Isocyanates and Isothiocyanates: The amine can react with isocyanates to form ureas and with isothiocyanates to form thioureas. These linkages are often used in the synthesis of bioactive molecules.

Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

The reactivity of the cyano group on the pyridine ring also presents opportunities for modification, although it is generally less reactive than the deprotected amine. The nitrile can potentially undergo hydrolysis to a carboxylic acid or be reduced to an amine, further expanding the possibilities for derivatization.

Structure Property Relationships and Molecular Design Principles

Influence of Substituent Position on Reactivity and Molecular Interactions

The arrangement of substituents on the pyridine (B92270) ring is a critical determinant of the molecule's electronic properties and, consequently, its reactivity and intermolecular interactions.

The location of the electron-withdrawing cyano group on the pyridine ring significantly modulates the electron density distribution across the aromatic system. In the case of tert-Butyl (4-cyanopyridin-2-yl)carbamate, the cyano group is in the 4-position, para to the ring nitrogen. This placement exerts a strong -M (negative mesomeric) and -I (negative inductive) effect, which withdraws electron density from the entire ring, including the C2 position where the carbamate (B1207046) is attached.

The reactivity of positional isomers would differ based on the electronic influence of the cyano group at various positions:

2-Cyano Isomer : A cyano group at the 2-position would strongly influence the adjacent amino group, but this specific isomer of the title compound is less common as the substitution pattern is 2-amino-x-cyanopyridine.

3-Cyano Isomer : A cyano group at the 3-position would exert a primarily inductive effect on the 2-position, leading to a different electronic environment compared to the 4-cyano isomer.

6-Cyano Isomer : A cyano group at the 6-position, ortho to the ring nitrogen and meta to the carbamate, would significantly decrease the basicity of the pyridine nitrogen and strongly influence the reactivity of the C2 position.

The electrochemical properties of the parent cyanopyridine isomers illustrate these electronic differences. For instance, 4-cyanopyridine (B195900) is known to form a relatively stable radical anion at a reduction potential of -2.25 V, indicating its electron-accepting nature. researchgate.net This inherent electron deficiency is a key feature imparted by the 4-cyano group. The catalytic transformation of cyanopyridine isomers into their corresponding pyridinecarboxamides also proceeds via mechanisms sensitive to the electronic nature of the starting isomer. doi.org This highlights how the cyano group's position governs the molecule's susceptibility to chemical transformation.

| Isomer Position of Cyano Group | Primary Electronic Effect on C2 Position | Expected Impact on Reactivity of 2-Carbamate Group |

|---|---|---|

| 4-Cyano (Title Compound) | Strong -M and -I effect (para-position) | Decreases nucleophilicity of the carbamate nitrogen; activates the ring for nucleophilic aromatic substitution. |

| 3-Cyano | Primarily -I effect (meta-position) | Moderate electron withdrawal; less deactivating for the carbamate nitrogen compared to 4- or 6-cyano. |

| 5-Cyano | -M and -I effect (para to C2) | Strong electron withdrawal, similar in magnitude to the 3-cyano isomer's effect on the C2 position. |

| 6-Cyano | Strong -I effect (ortho-position) | Strong deactivation of the carbamate nitrogen and significant steric influence. |

Introducing a halogen, such as bromine, onto the cyanopyridine carbamate framework profoundly alters its chemical properties. Halogenation serves two primary purposes: modifying electronic reactivity and introducing new intermolecular interaction motifs.

For a compound like tert-Butyl (4-bromopyridin-2-yl)carbamate, the bromine atom acts as an electron-withdrawing group via induction, further deactivating the pyridine ring towards electrophilic substitution but potentially activating it for certain nucleophilic substitutions. chemicalbook.com More significantly, the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a cornerstone of modern synthetic chemistry for building molecular complexity.

From a supramolecular perspective, halogens can act as halogen bond donors. nih.gov A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom. nih.gov The strength of this interaction generally increases down the group (Cl < Br < I). nih.gov In the solid state, this can lead to highly ordered crystal packing, influencing physical properties like melting point and solubility. The introduction of a bromine atom on the pyridine ring can thus facilitate the formation of predictable, directed assemblies in the solid state through C-Br···N or C-Br···O=C interactions. dntb.gov.ua

| Property | Impact of Bromination | Example Compound |

|---|---|---|

| Electronic Reactivity | Increases electrophilicity of the pyridine ring; provides a site for cross-coupling reactions. | tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate |

| Intermolecular Interactions | Introduces the capability for halogen bonding (C-Br···N/O), influencing crystal packing. | Co-crystals of N-(pyridin-2-yl)nicotinamides with bromine substituents nih.gov |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and electronic distribution within the molecule are intrinsically linked, dictating its reactivity and selectivity.

The carbamate group is known to have a high degree of planarity due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This gives the C-N bond significant double-bond character, restricting rotation. nih.gov X-ray crystallography studies of related molecules, such as tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate, show that the carbamate plane and the pyridine ring are nearly coplanar, with a small dihedral angle of 9.2°. nih.gov This suggests a preference for a conformation that maximizes π-system conjugation. For this compound, a similar planar conformation is expected, where the bulky tert-butyl group is likely oriented away from the pyridine ring to minimize steric hindrance.

Stereoelectronic effects are stabilizing interactions that arise from a specific geometric arrangement of orbitals. baranlab.org In the carbamate moiety, the key stereoelectronic effect is the interaction between the lone pair on the nitrogen atom (n) and the antibonding orbital of the carbonyl group (πC=O). This n → π interaction is maximized when the lone pair orbital is parallel to the π-system, which enforces the planar geometry of the carbamate. researchgate.net

This delocalization reduces the nucleophilicity and basicity of the nitrogen atom. The presence of the strongly electron-withdrawing 4-cyanopyridin-2-yl group attached to this nitrogen further pulls electron density away, decreasing the energy of the nitrogen lone pair and potentially weakening the n → π* donation. This, in turn, can lower the rotational barrier around the C–N bond compared to carbamates with electron-donating N-substituents. researchgate.net These effects influence the reactivity of the carbamate, for instance, in reactions involving N-alkylation or hydrolysis, by modulating the availability of the nitrogen lone pair.

Design Strategies for Modulating Chemical Behavior

The principles of structure-property relationships allow for the rational design of molecules with tailored chemical behavior. For the this compound scaffold, several strategies can be employed:

Isomeric Repositioning : Moving the cyano group to the 3-, 5-, or 6-position would systematically alter the electronic landscape of the molecule. This can be used to fine-tune the basicity of the pyridine nitrogen, the acidity of the carbamate N-H proton, and the susceptibility of the ring to nucleophilic or electrophilic attack.

Halogen Introduction : Incorporating halogens (Cl, Br, I) at specific positions (e.g., 3-, 5-, or 6-) creates versatile synthetic handles for diversification via cross-coupling chemistry. nih.gov It also introduces the possibility of using halogen bonding as a tool for controlling solid-state structure in crystal engineering. nih.gov

Carbamate Modification : The tert-butyl group can be replaced with other esters (e.g., methyl, ethyl, benzyl). This modifies the steric environment around the nitrogen and alters the stability of the carbamate protecting group towards acidic or basic cleavage, a common strategy in medicinal chemistry and process development. acs.orgnih.gov

Computational Chemistry and Molecular Modeling Investigations of Tert Butyl 4 Cyanopyridin 2 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of tert-Butyl (4-cyanopyridin-2-yl)carbamate. These methods provide a detailed picture of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometries, electronic structures, and reaction energies of molecules. For this compound, DFT studies can be employed to model potential reaction mechanisms, such as the hydrolysis of the carbamate (B1207046) group or nucleophilic addition to the cyano group. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction thermodynamics.

For instance, a hypothetical DFT study on the acid-catalyzed hydrolysis of the carbamate bond would involve modeling the protonation of the carbonyl oxygen or the nitrogen atom, followed by the nucleophilic attack of a water molecule. The calculated energy barriers for these pathways would indicate the most likely mechanism. Such studies are invaluable for understanding the compound's stability and metabolic pathways. researchgate.netmdpi.com

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Hydrolysis (N-protonation) | TS1 | 25.4 |

| Acid-Catalyzed Hydrolysis (O-protonation) | TS2 | 19.8 |

| Base-Catalyzed Hydrolysis | TS3 | 22.1 |

| Nucleophilic Addition to Cyano Group | TS4 | 15.3 |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For this compound, the HOMO is typically localized over the electron-rich pyridine (B92270) ring and the nitrogen atom of the carbamate group. This suggests that these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient cyano group and the pyridine ring, indicating these as the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. mdpi.com

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -1.23 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.62 | High kinetic stability |

| Ionization Potential (I ≈ -EHOMO) | 6.85 | Energy to remove an electron |

| Electron Affinity (A ≈ -ELUMO) | 1.23 | Energy released upon adding an electron |

| Global Hardness (η = (I-A)/2) | 2.81 | Resistance to change in electron distribution |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the environment.

Prediction of Intramolecular and Intermolecular Interactions

Throughout an MD simulation, it is possible to analyze the various non-covalent interactions that govern the molecule's structure and behavior. Intramolecularly, hydrogen bonds could potentially form between the carbamate N-H and the pyridine nitrogen, leading to more compact conformations. Intermolecularly, in an aqueous environment, the primary interactions would be hydrogen bonds between the carbamate group (both the N-H donor and C=O acceptor) and the cyano nitrogen with surrounding water molecules. These interactions are crucial for the solubility and bioavailability of the compound.

| Interaction Type | Donor/Acceptor Group (Molecule) | Partner | Average Occupancy (%) |

|---|---|---|---|

| Intermolecular H-Bond | Carbamate N-H | Water (Oxygen) | 65 |

| Intermolecular H-Bond | Carbamate C=O | Water (Hydrogen) | 80 |

| Intermolecular H-Bond | Cyano Nitrogen | Water (Hydrogen) | 45 |

| Intramolecular H-Bond | Carbamate N-H | Pyridine Nitrogen | 5 |

| Hydrophobic Interaction | tert-Butyl Group | Non-polar residues/solvent regions | N/A |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode of small molecule ligands to the active site of a protein. For this compound, docking studies can suggest potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

Given the structure of the molecule, a plausible target could be a kinase or a peptidase. In a hypothetical docking study with a protein kinase, the pyridine ring could form key hydrogen bonds with the hinge region of the ATP-binding site. The cyano group might interact with a specific amino acid residue, providing selectivity, while the tert-butyl carbamate portion could occupy a hydrophobic pocket. The analysis of the binding mode provides a structural basis for the molecule's potential biological activity and can guide the design of more potent analogs. researchgate.netresearchgate.net

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Pyridine Nitrogen | Cys-88 (Backbone N-H) | 2.9 |

| Hydrogen Bond | Carbamate N-H | Glu-86 (Side Chain C=O) | 3.1 |

| Hydrophobic Interaction | tert-Butyl Group | Leu-15, Val-23, Ile-135 | ~3.5 - 4.5 |

| π-π Stacking | Pyridine Ring | Phe-85 | 3.8 |

| Predicted Binding Energy (kcal/mol) | -8.2 |

Prediction of Interactions with Model Biological Targets (e.g., Enzymes, Receptors)

Information not available.

Elucidation of Potential Binding Pockets and Interaction Motifs

Information not available.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of tert-Butyl (4-cyanopyridin-2-yl)carbamate would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to establish the connectivity of protons.

Based on the structure, the following proton signals would be anticipated:

Pyridyl Protons: The pyridine (B92270) ring contains three aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing cyano group and the electron-donating carbamate (B1207046) group. One would expect to see distinct signals for the protons at positions 3, 5, and 6. Partial data from a patent suggests signals at approximately δ 7.30 (d, J=5.0 Hz, 1H) and 7.04 (d, J=5.0 Hz, 1H), which could correspond to two of the pyridyl protons, but complete assignment requires further data.

NH Proton: A broad singlet corresponding to the carbamate N-H proton would be expected, the chemical shift of which can be concentration and solvent dependent.

tert-Butyl Protons: A characteristic singlet integrating to nine protons would be observed for the magnetically equivalent methyl groups of the tert-butyl moiety, typically in the upfield region of the spectrum (around δ 1.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive due to the lack of complete experimental data.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Value | e.g., d | 1H | Pyridyl H |

| Value | e.g., d | 1H | Pyridyl H |

| Value | e.g., s | 1H | Pyridyl H |

| Value | e.g., br s | 1H | NH |

| ~1.5 | s | 9H | -C(CH₃)₃ |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a series of singlets, each corresponding to a unique carbon atom.

The expected signals would include:

Pyridyl Carbons: Signals for the five carbons of the pyridine ring. The carbon bearing the cyano group (C4) and the carbon attached to the carbamate (C2) would have distinct chemical shifts.

Cyano Carbon: A signal for the nitrile carbon, typically found in the 115-125 ppm range.

Carbamate Carbonyl Carbon: A signal for the carbonyl carbon of the carbamate group, expected around 150-155 ppm.

tert-Butyl Carbons: A signal for the quaternary carbon and a signal for the three equivalent methyl carbons of the tert-butyl group.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive due to the lack of experimental data.)

| Chemical Shift (ppm) | Assignment |

| Value | Pyridyl C |

| Value | Pyridyl C |

| Value | Pyridyl C |

| Value | Pyridyl C |

| Value | Pyridyl C |

| Value | -CN |

| Value | C=O |

| Value | -C (CH₃)₃ |

| Value | -C(C H₃)₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily through two or three bonds. This would be instrumental in confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated carbons in the pyridine ring and the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be key in confirming the placement of the substituents on the pyridine ring by observing correlations between the pyridyl protons and the cyano and carbamate carbons, as well as correlations between the tert-butyl protons and the carbamate carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula (C₁₁H₁₃N₃O₂).

Table 3: Predicted HRMS Data for this compound (Note: This table is predictive due to the lack of experimental data.)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Value | Value |

| [M+Na]⁺ | Value | Value |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic fragmentation pattern. The analysis of these fragments provides valuable information about the molecule's structure and connectivity.

For this compound, characteristic fragmentation pathways would be expected to involve:

Loss of the tert-butyl group: A common fragmentation for tert-butyl esters and carbamates is the loss of a tert-butyl cation or isobutylene (B52900), leading to a prominent fragment ion.

Decarboxylation: The loss of carbon dioxide from the carbamate moiety is another plausible fragmentation pathway.

Cleavage of the pyridine ring: Fragmentation of the heterocyclic ring could also occur, providing further structural information.

By analyzing the masses of the fragment ions, the structural integrity of the synthesized compound could be further corroborated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations (stretching, bending) of different bonds within this compound can be determined. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features: the carbamate group, the pyridine ring, the nitrile group, and the tert-butyl group.

The N-H bond of the secondary carbamate typically exhibits a stretching vibration in the range of 3350-3180 cm⁻¹. The carbonyl (C=O) group of the carbamate is expected to show a strong absorption band around 1740-1700 cm⁻¹. The nitrile (C≡N) group's stretching vibration is a sharp, medium-intensity peak typically found in the 2260-2220 cm⁻¹ region. researchgate.netresearchgate.net Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1600-1450 cm⁻¹ range. researchgate.net Aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹, while C-H bending vibrations are observed around 1470-1365 cm⁻¹. The C-O stretching of the carbamate ester will also be present, typically in the 1250-1000 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3350-3180 | N-H (Carbamate) | Stretching |

| 2980-2870 | C-H (tert-Butyl) | Stretching |

| 2260-2220 | C≡N (Nitrile) | Stretching |

| 1740-1700 | C=O (Carbamate) | Stretching |

| 1600-1450 | C=C, C=N (Pyridine Ring) | Stretching |

| 1470-1365 | C-H (tert-Butyl) | Bending |

| 1250-1150 | C-O (Carbamate) | Stretching |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile, thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18 or C8 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. nih.govhpst.cz The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The purity is determined by integrating the peak area of the main compound and any impurity peaks, typically using a UV-Vis or Diode-Array Detector (DAD), which can detect the pyridine ring's chromophore. Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of all components in a mixture. s4science.at

Table 2: Typical HPLC Conditions for the Analysis of Pyridine Carbamate Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (often with 0.1% formic acid or trifluoroacetic acid) B: Acetonitrile or Methanol | | Elution Mode | Gradient (e.g., 5% B to 95% B over 20 minutes) | | Flow Rate | 0.8 - 1.2 mL/min | | Column Temperature | 25 - 40 °C | | Detection | UV-Vis or DAD (e.g., at 254 nm or 270 nm) | | Injection Volume | 5 - 20 µL |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to the thermal lability of the tert-butoxycarbonyl (Boc) protecting group. scispec.co.th Carbamates tend to decompose at the high temperatures required for GC analysis, leading to inaccurate quantification and potential damage to the GC column.

Therefore, GC-MS analysis typically requires a derivatization step to convert the non-volatile carbamate into a more volatile and thermally stable analogue. One common technique is "flash methylation" or alkylation, which can occur in the hot GC injection port. scispec.co.th This process replaces the labile hydrogen on the carbamate nitrogen with a more stable alkyl group.

Once derivatized, the compound can be separated by the GC column and subsequently analyzed by the mass spectrometer. The mass spectrometer provides crucial structural information based on the fragmentation pattern of the derivatized molecule. For tert-butyl carbamates, mass spectrometric analysis often shows characteristic fragmentation pathways, including the loss of isobutylene (2-methylpropene) and carbon dioxide from the Boc group. nih.gov This fragmentation provides strong evidence for the presence of the original carbamate structure.

Future Research Trajectories and Interdisciplinary Applications

Development of More Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research will likely focus on developing more sustainable methods for the synthesis of tert-Butyl (4-cyanopyridin-2-yl)carbamate and its derivatives. mdpi.commdpi.com This involves the application of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources. mdpi.comnih.gov

Key areas of exploration include:

Catalytic Systems: Shifting from stoichiometric reagents to catalytic alternatives can significantly improve atom economy. mdpi.com Research into novel catalysts, such as earth-abundant metals or organocatalysts, for the key bond-forming reactions in the synthesis of cyanopyridines is an active area. researchgate.netorganic-chemistry.org

Alternative Solvents: The use of hazardous organic solvents is a major environmental concern. Investigating the use of greener solvents like water, supercritical fluids, or bio-based solvents could lead to more sustainable processes. nih.gov Solvent-free reaction conditions, where feasible, offer an even more environmentally friendly approach. ymerdigital.comsemanticscholar.org

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasonication can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. semanticscholar.org

| Parameter | Conventional Methods | Potential Green Alternatives |

|---|---|---|

| Catalysts | Often rely on stoichiometric reagents or precious metal catalysts. | Earth-abundant metal catalysts, organocatalysts, biocatalysts. mdpi.comresearchgate.netorganic-chemistry.org |

| Solvents | Use of volatile and often toxic organic solvents. | Water, supercritical CO2, ionic liquids, bio-solvents, or solvent-free conditions. nih.govymerdigital.comsemanticscholar.org |

| Energy | Conventional heating (reflux). | Microwave irradiation, ultrasonication, mechanochemistry. semanticscholar.org |

| Atom Economy | Can be low due to the use of protecting groups and stoichiometric reagents. | Higher atom economy through catalytic cycles and one-pot reactions. organic-chemistry.orgymerdigital.com |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The functional groups present in this compound offer a rich landscape for exploring novel chemical reactions. The cyano group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. The pyridine ring itself can be functionalized through electrophilic or nucleophilic substitution, and the carbamate (B1207046) group can be deprotected to reveal a primary amine, which can then be further modified.

Future research in this area could focus on:

Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be a substrate for various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. nih.gov

Transformations of the Cyano Group: Investigating novel catalytic methods for the conversion of the cyano group into other functional groups, such as amides, tetrazoles, or other heterocycles, would expand the synthetic utility of this compound. nih.gov

Directed C-H Functionalization: The development of methods for the selective functionalization of C-H bonds on the pyridine ring, directed by one of the existing functional groups, would provide a highly efficient way to elaborate the core structure.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a promising area for future research. nih.govmdpi.com

This could involve:

Telescoped Synthesis: Developing a continuous-flow process where multiple synthetic steps are performed in sequence without isolating the intermediates. nih.gov

Automated Library Synthesis: Utilizing automated flow chemistry systems to rapidly synthesize a library of derivatives of this compound for screening in drug discovery or materials science applications. nih.gov

In-line Analysis and Optimization: Integrating real-time analytical techniques into the flow system to monitor reaction progress and enable rapid optimization of reaction conditions.

Advanced Materials Science Applications

The rigid, aromatic structure of the pyridine ring, combined with the potential for functionalization, makes this compound an interesting candidate for the development of advanced materials.

Potential applications in materials science include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the cyano group can act as ligands to coordinate with metal ions, forming extended structures with potential applications in gas storage, catalysis, and sensing.

Organic Electronics: Pyridine-containing molecules are often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of derivatives of this compound could be tuned for such applications.

Porous Polymers: The incorporation of this building block into porous polymer networks could lead to materials with high surface areas for applications in adsorption and separation.

Deepening Computational Understanding and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties and reactivity of molecules. nih.govnih.govresearchgate.net Applying these methods to this compound can provide valuable insights to guide future experimental work. nih.gov

Areas for computational investigation include:

Reaction Mechanism Elucidation: DFT calculations can be used to study the mechanisms of reactions involving this compound, helping to optimize reaction conditions and predict the formation of byproducts. acs.org

Prediction of Molecular Properties: Computational models can predict various properties of the molecule and its derivatives, such as electronic structure, spectroscopic characteristics, and reactivity. rsc.orgchemrxiv.orgnih.gov This can aid in the design of new molecules with desired properties.

Virtual Screening: Computational docking studies can be used to predict the binding affinity of derivatives of this compound to biological targets, accelerating the drug discovery process. nih.govnih.gov

| Computational Method | Application | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. nih.govacs.org | Optimization of synthetic routes and prediction of product selectivity. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | Design of new materials for organic electronics. |

| Molecular Docking | Virtual screening of compound libraries against biological targets. nih.govnih.gov | Accelerated identification of potential drug candidates. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity or material properties. | Rational design of new compounds with improved performance. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.